molecular formula C9H13N3O3S B1334420 3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 96134-79-1

3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No. B1334420
CAS RN: 96134-79-1
M. Wt: 243.29 g/mol
InChI Key: PDYSBCAKDARVOS-UHFFFAOYSA-N
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Description

3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide, also known as 3-HC-DMBS, is a chemical compound that has been widely studied in recent years due to its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound has a unique structure, consisting of a hydrazinecarbonyl group attached to a dimethylbenzene-1-sulfonamide backbone. 3-HC-DMBS is a versatile reagent that can be used in a variety of synthetic processes, including the synthesis of heterocycles and other organic compounds. In addition, 3-HC-DMBS has been found to have a number of biochemical and physiological effects, making it a promising tool for further scientific research.

Scientific Research Applications

Anticancer Potential and VEGFR-2 Inhibition

Sulfonamide compounds, particularly those coupled with hydrazone, have shown promise in anticancer evaluations. The compounds have been synthesized and tested against various cancer cell lines like HepG2, HCT-116, and MCF-7, showing significant sensitivity and potency. Moreover, some derivatives were found to inhibit VEGFR-2 effectively, a key receptor in cancer growth and metastasis, suggesting potential therapeutic applications in cancer treatment (Sayed et al., 2021).

Fluorescence Probes for Metal Ion Detection

Sulfonamide-based fluorescence probes have been developed for the selective detection of metal ions like Zn2+. These compounds exhibit high quantum yields and sensitivity, making them useful in various applications, including environmental monitoring and potentially in medical diagnostics (Wu et al., 2012).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been recognized for their ability to inhibit human carbonic anhydrases. These enzymes are involved in various biochemical processes, and their inhibition can have therapeutic applications, including the treatment of glaucoma, diuretics, and even in managing certain neurological disorders (Komshina et al., 2020).

Antibacterial Activity

New sulfonamide and disulfonamide derivatives have been synthesized and shown to possess antibacterial performance against both gram-positive and gram-negative bacteria. The electrochemical synthesis of these compounds is highlighted as an environmentally friendly method, potentially paving the way for green chemistry applications in drug development (Nematollahi et al., 2022).

properties

IUPAC Name

3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYSBCAKDARVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397281
Record name 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96134-79-1
Record name 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-(N,N-dimethylsulfamoyl)benzoate (150 mg, 0.617 mmol) was added to hydrazine (29.6 mg, 0.925 mmol) in methanol (10 mL) and refluxed for 8 h at 65° C. Following cooling, the reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and the compound was purified by column chromatography affording the title compound (60 mg). 1H NMR (400 MHz, CDCl3): δ 8.11 (s, 1H), 8.01 (d, 1H, J=8.4 Hz), 7.92 (d, 1H, J=8.0 Hz), 7.65 (t, 1H, J=8.0 Hz), 2.73 (s, 6H). ESI-MS: 244.0 [M+H]+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
29.6 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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